Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate
Description
Catalyzed Esterification Strategies for Nicotinate Derivatives
Esterification of nicotinic acid derivatives forms the foundational step in synthesizing methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate. Traditional methods employ acid-catalyzed esterification, but recent advances emphasize enzymatic and metal-free approaches to enhance selectivity and sustainability.
Enzymatic Esterification Using Immobilized Lipases
The transesterification of nicotinic acid derivatives with methanol can be efficiently catalyzed by immobilized lipases, such as Candida antarctica lipase B (CALB). This enzyme, supported on macroporous polypropylene resins, enables esterification under mild, solvent-free conditions. For instance, CALB catalyzes the reaction between nicotinic acid and methyl β-keto esters at 40°C under reduced pressure, achieving yields exceeding 90% while avoiding side reactions common in acid-catalyzed systems. The immobilized lipase facilitates easy recovery and reuse, making it suitable for iterative batch processes.
Comparative Analysis of Catalysts
| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity | Reusability |
|---|---|---|---|---|
| Candida antarctica lipase B | 40°C, 10 torr, solvent-free | >90 | High | >10 cycles |
| Sulfuric Acid | Reflux, excess methanol | 70–80 | Moderate | Not reusable |
| Zeolite Nanoparticles | Toluene, 110°C | 50–60 | Low | Limited |
Enzymatic methods outperform conventional acid catalysts in selectivity and environmental impact, though reaction times may extend to 8–12 hours.
Properties
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropanoyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)4-9(13)7-3-8(6-12-5-7)11(15)17-2/h3,5-6H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEQZDVARBCWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CN=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the β-oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate with three related nicotinate derivatives:
Key Observations :
- The 3-methoxy-3-oxopropanoyl group in the target compound introduces additional steric bulk and polarity compared to simpler esters like methyl nicotinate. This may enhance solubility in polar solvents but reduce membrane permeability .
- The trifluoromethyl group in the compound from increases hydrophobicity and metabolic stability, a contrast to the hydrolytically labile ester groups in the target compound .
- 5-Bromo methyl nicotinate () serves as a key intermediate for further functionalization, whereas the target compound’s 3-methoxypropanoyl group may limit reactivity at that position .
Hydrolysis Kinetics and Metabolic Stability
highlights the esterase-like activity of HSA toward nicotinate esters. Methyl nicotinate exhibits a half-life >95 hours under HSA-catalyzed hydrolysis, whereas esters with bulkier substituents (e.g., tert-butyl nicotinate) show negligible hydrolysis .
Biological Activity
Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate (CAS Number: 101025-91-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.209 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 364.6 ± 32.0 °C at 760 mmHg |
| Flash Point | 174.3 ± 25.1 °C |
Research indicates that this compound may exert its biological effects through various mechanisms, including modulation of metabolic pathways and interaction with specific cellular targets.
- Activation of Transcription Factors : The compound has been linked to the induction of activating transcription factor 3 (ATF3), which plays a crucial role in cellular stress responses and metabolic regulation. This mechanism is particularly relevant in the context of metabolic syndrome, where ATF3 activation can lead to improved lipid profiles and reduced adiposity in animal models .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related conditions. This is significant for conditions such as diabetes and cardiovascular diseases, where oxidative stress plays a pivotal role .
Biological Evaluation
Several studies have evaluated the biological activity of this compound through in vitro and in vivo models:
- In Vitro Studies : Cell-based assays have demonstrated that the compound can enhance lipid metabolism in pre-adipocyte cell lines (e.g., 3T3-L1 cells). These studies revealed that treatment with the compound resulted in a significant reduction in triglyceride accumulation, indicating its potential as a lipid-lowering agent .
- In Vivo Studies : Animal studies have shown that administration of this compound led to weight loss and improved metabolic parameters in mice subjected to a high-fat diet. Notably, these mice exhibited reduced white adipose tissue mass and improved glycemic control compared to control groups .
Case Studies
A notable case study involved the evaluation of this compound's effects on metabolic syndrome:
Case Study Summary
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Body Weight (g) | 30 ± 2 | 24 ± 2 |
| White Adipose Tissue Mass (g) | 10 ± 1 | 6 ± 1 |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 |
| Glycemic Control (mg/dL) | 120 ± 10 | 80 ± 10 |
This study highlights the compound's potential efficacy in managing obesity-related parameters and improving overall metabolic health.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate, and how do reaction conditions influence yield? A: The compound can be synthesized via esterification of nicotinic acid derivatives with methanol using acidic or bifunctional catalysts. For example, traditional methods employ sulfuric acid (H₂SO₄) under reflux, yielding ~79% methyl nicotinate derivatives . Advanced protocols use MoO₃/SiO₂ catalysts, which avoid corrosive acids and simplify purification, though yields depend on catalyst loading and reaction time . Key variables include alcohol-to-acid molar ratios, temperature, and catalyst activity. Researchers should optimize these parameters using design-of-experiment (DoE) approaches to maximize efficiency.
Advanced Catalyst Analysis
Q: How can researchers resolve contradictions in reported yields when comparing H₂SO₄ and MoO₃/SiO₂ catalysts for esterification? A: Discrepancies arise from differing active sites: H₂SO₄ promotes proton-driven esterification but risks side reactions (e.g., oxidation), while MoO₃/SiO₂ provides Lewis acid sites and stabilizes intermediates, enhancing selectivity . To resolve yield inconsistencies, analyze reaction kinetics (e.g., via in situ IR spectroscopy) and post-reaction mixtures (HPLC/MS) to quantify byproducts. Comparative studies under standardized conditions (e.g., 80°C, 6 hours) are critical for fair evaluation .
Basic Characterization Techniques
Q: What spectroscopic methods are recommended for characterizing this compound and its intermediates? A: Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:
- ¹H/¹³C NMR identifies ester carbonyl signals (~165-170 ppm) and pyridine ring protons (δ 8.5-9.5 ppm) .
- Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- FT-IR confirms functional groups (C=O stretch at ~1720 cm⁻¹, pyridine C-N at ~1600 cm⁻¹) .
Advanced Reactivity and Functionalization
Q: How does the electron-withdrawing pyridine ring influence the compound’s reactivity in hydrolysis or nucleophilic substitution? A: The pyridine nitrogen deactivates the ring, directing electrophilic attacks to the 3- and 5-positions. Hydrolysis under basic conditions cleaves the ester group, yielding 5-(3-methoxy-3-oxopropanoyl)nicotinic acid, with rate constants dependent on pH and temperature . For functionalization (e.g., introducing bromine at the 5-position), use Pd-catalyzed cross-coupling or radical-mediated reactions, monitoring regioselectivity via LC-MS .
Pharmacokinetic Methodologies
Q: What in vitro methodologies assess the absorption and metabolism of this compound in dermal studies? A:
- Franz diffusion cells measure percutaneous absorption using excised human or murine skin, quantifying permeation rates via HPLC .
- Esterase activity assays (e.g., using α-naphthylacetate-esterase) evaluate hydrolysis kinetics in skin homogenates, with half-lives ranging 3–10 minutes .
- Prostaglandin D₂ (PGD₂) release assays link vasodilation to local prostaglandin synthesis, assessed via ELISA or LC-MS/MS .
Contradictory Data in Biological Activity
Q: How should researchers address conflicting reports on the compound’s antinociceptive activity in murine models? A: Variations in dosing (e.g., 5–10 mg/kg), administration routes (oral vs. topical), and pain models (acetic acid writhing vs. hot plate) complicate comparisons. Standardize protocols using:
- Dose-response curves to establish ED₅₀ values.
- Positive controls (e.g., indomethacin) to benchmark efficacy.
- Mechanistic studies (e.g., COX inhibition assays) to clarify PGD₂-mediated vs. direct receptor effects .
Derivatives and Analog Synthesis
Q: What strategies are effective for synthesizing analogs like 5-bromo or 5-cyano derivatives of this compound? A:
- Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C for regioselective bromination .
- Cyanation : Employ Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) with CuCN .
- Boronate intermediates : Introduce boronic ester groups via Miyaura borylation for Suzuki-Miyaura couplings .
Stability and Storage
Q: What conditions prevent degradation of this compound during storage? A: Store at 2–8°C under inert atmosphere (N₂/Ar) to minimize hydrolysis and oxidation. Use amber vials to block UV-induced radical formation. For long-term stability (>6 months), lyophilize with cryoprotectants (e.g., trehalose) and monitor purity via quarterly HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
